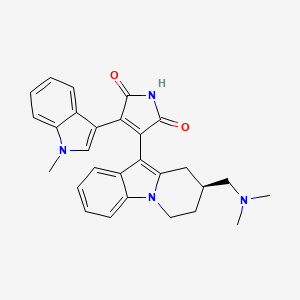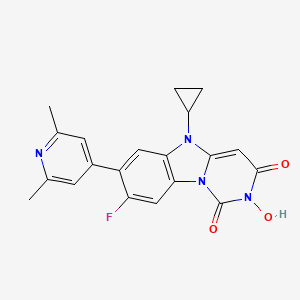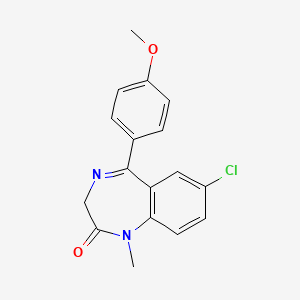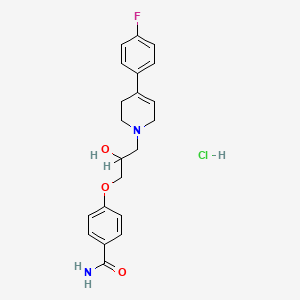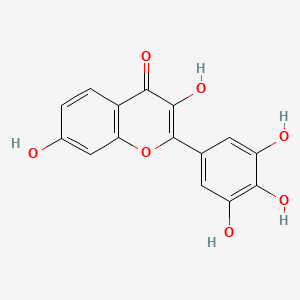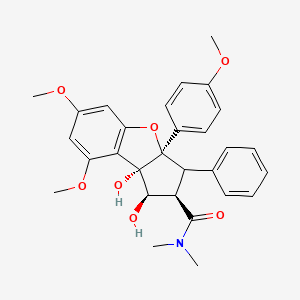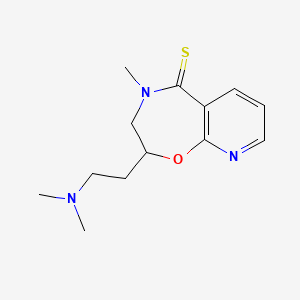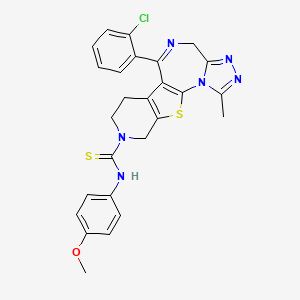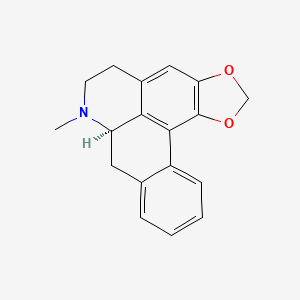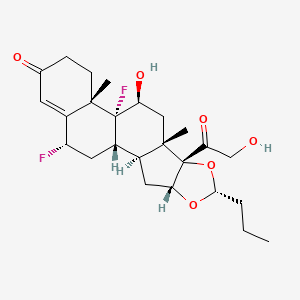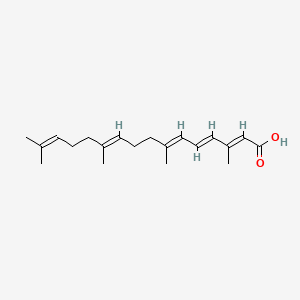
Peretinoin
Descripción general
Descripción
Peretinoin es un ácido poliprenoico sintético, un retinoides acíclico con propiedades similares a las de los retinoides. Inicialmente fue desarrollado bajo el nombre de E-5166 por Eisai Co., Ltd. para tratar enfermedades dérmicas. This compound ha ganado una atención significativa por su potencial en la prevención secundaria del carcinoma hepatocelular, particularmente después de la terapia curativa .
Aplicaciones Científicas De Investigación
La peretinoina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar la química de los retinoides y sus interacciones con varios reactivos.
Biología: Se ha investigado por sus efectos en los procesos celulares como la diferenciación, la proliferación y la apoptosis.
Medicina: Se estudia principalmente por su papel en la prevención secundaria del carcinoma hepatocelular. .
Industria: Se utiliza en el desarrollo de nuevas terapias basadas en retinoides y productos cosméticos.
Mecanismo De Acción
La peretinoina ejerce sus efectos a través de la activación transcripcional mediante el receptor del ácido retinoico y el receptor X del retinoide. Estos receptores forman complejos con otros factores de transcripcion, promoviendo la transcripcion de genes diana implicados en la diferenciacion celular, la proliferacion y la apoptosis. Peretinoin también influye en varias vías de señalización, incluyendo Wnt, IGF y mTOR, contribuyendo a sus propiedades anticancerígenas .
Análisis Bioquímico
Biochemical Properties
Peretinoin is an orally active synthetic acyclic retinoid (ACR) that exhibits retinoid-like properties . It binds to cellular retinoic acid-binding protein and has been found to interact with retinoid nuclear receptors (RARbeta & RXRalpha) . This interaction promotes the transcription of target genes , which plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells, suppresses tumor growth, and induces tumor apoptosis . It also modulates genes involved in the regulation of cellular proliferation, cellular differentiation, and apoptosis in HCC cells .
Molecular Mechanism
The mechanism of action of this compound includes transcriptional activation via the retinoic acid receptor (RAR) and retinoid X receptor (RXR), promoting, along with other transcriptional complexes, the transcription of target genes . It also suppresses sphingosine kinase 1 (SPHK1) expression , which is a potential inhibitor of histone deacetylase activity and might be involved in hepatic inflammation, fibrosis, and HCC .
Temporal Effects in Laboratory Settings
This compound is thought to prevent HCC recurrence by inhibiting oncogenesis from precancerous lesions in the liver or by inhibiting the growth of occult hepatic cancer caused by various liver diseases . It has been suggested to especially prevent metachronous multicentric recurrence of HCC .
Metabolic Pathways
This compound significantly inhibits the expression of SPHK1 , a key enzyme in the sphingosine metabolic pathway. This indicates that this compound activates histone deacetylase 1 (HDAC1) and thereby suppresses HBV replication by inhibiting the sphingosine metabolic pathway .
Métodos De Preparación
La peretinoina se sintetiza a través de una serie de reacciones químicas que involucran intermediarios de ácido poliprenoico. La ruta sintética normalmente implica la condensación de ácido poliprenoico con reactivos específicos bajo condiciones controladas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, empleando a menudo técnicas avanzadas como la cromatografía líquida de alto rendimiento para la purificación .
Análisis De Reacciones Químicas
La peretinoina se somete a varias reacciones químicas, incluyendo:
Oxidación: La peretinoina puede oxidarse para formar diferentes metabolitos, que pueden tener distintas actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar la estructura de la peretinoina, alterando potencialmente su eficacia.
Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales específicos dentro de la molécula de peretinoina, lo que puede conducir a la formación de nuevos derivados con propiedades únicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
La peretinoina es única entre los retinoides debido a su estructura acíclica y afinidad de unión específica al receptor del ácido retinoico y al receptor X del retinoide. Compuestos similares incluyen:
Ácido todo-trans-retinoico: Un retinoide cíclico utilizado en el tratamiento de la leucemia promielocítica aguda.
Ácido 9-cis-retinoico: Otro retinoide cíclico con aplicaciones en dermatología y oncología.
Ácido 13-cis-retinoico: Se utiliza comúnmente en el tratamiento del acné severo.
En comparación con estos retinoides cíclicos, la estructura acíclica de la peretinoina puede ofrecer ventajas distintas en términos de estabilidad y especificidad .
Propiedades
IUPAC Name |
(2E,4E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,10,14-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h8-9,11,13-15H,6-7,10,12H2,1-5H3,(H,21,22)/b14-8+,17-11+,18-13+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHZHZSIKRVIV-KCXSXWJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C(=O)O)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316826 | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81485-25-8 | |
| Record name | Acyclic retinoid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81485-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peretinoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081485258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peretinoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acyclic retinoid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-Tetramethyl-2,4,6,10,14-hexadecapentaenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11ALM7A4RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
